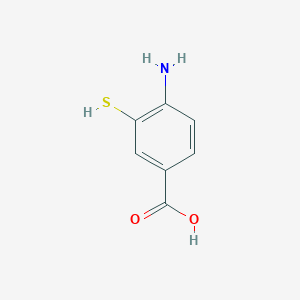

4-Amino-3-mercaptobenzoic acid

Description

Properties

IUPAC Name |

4-amino-3-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIJDDIBBUUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344579 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14543-45-4 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14543-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-mercaptobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoic acid with thiourea, followed by reduction of the nitro group to an amino group. The reaction conditions typically include:

Reaction with Thiourea: 4-Nitrobenzoic acid is reacted with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to form the intermediate 4-nitro-3-mercaptobenzoic acid.

Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-mercaptobenzoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) can be oxidized to form a disulfide bond (-S-S-). Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: The amino group (-NH2) can be reduced to form an amine (-NH3). Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides (R-X) are used in these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides (R-X), bases such as sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Formation of disulfide bonds (-S-S-)

Reduction: Formation of amines (-NH3)

Substitution: Formation of substituted benzoic acids with various functional groups

Scientific Research Applications

Medicinal Applications

4-Amino-3-mercaptobenzoic acid has been studied for its potential therapeutic benefits:

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study published in MDPI highlights the synthesis of benzothiazole derivatives from this compound and their evaluation as multifunctional antioxidants .

Antitumor Activity

In vitro studies have demonstrated that this compound derivatives can inhibit the proliferation of various cancer cell lines. For instance, Hutchinson et al. synthesized several derivatives and evaluated their antitumor properties against breast cancer cell lines, showing promising results .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. It acts as an imaging agent for amyloid plaques, which are characteristic of this condition .

Chromatography

This compound is utilized in high-performance liquid chromatography (HPLC) as a derivatizing agent to enhance the detection of various analytes due to its ability to form stable complexes with metal ions.

Spectroscopic Analysis

The compound's unique chemical structure allows it to be used in spectroscopic methods for the identification and quantification of other compounds in complex mixtures.

Polymer Chemistry

This compound is employed in the synthesis of polymeric materials due to its functional groups that can undergo various chemical reactions, leading to the formation of polymers with specific properties suitable for applications in coatings and adhesives.

Nanotechnology

Research has indicated that this compound can be used as a stabilizing agent for nanoparticles, enhancing their stability and dispersibility in various solvents, thereby facilitating their application in drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-3-mercaptobenzoic acid involves its interaction with various molecular targets and pathways:

Thiol Group: The thiol group (-SH) can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction is crucial in enzyme inhibition and activation.

Amino Group: The amino group (-NH2) can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

4-Mercaptobenzoic Acid

- Structure : Contains a -SH group at position 4 and a -COOH group at position 1.

- Applications : Used in surface-enhanced Raman spectroscopy (SERS) for intracellular pH sensing due to its pH-sensitive ν(COO⁻) stretch .

- Key Differences: Reactivity: The absence of an amino group in 4-mercaptobenzoic acid reduces its ability to form Schiff bases or participate in redox reactions compared to 4-amino-3-mercaptobenzoic acid. Sensitivity: this compound shows higher selectivity for cyhalothrin detection (detection limit: ~0.1 μM) due to AuNP functionalization, whereas 4-mercaptobenzoic acid is optimized for pH sensing .

4-Amino-2-chlorobenzoic Acid

- Structure : Features a -Cl group at position 2 and -NH₂ at position 3.

- Key Differences: Electronic Effects: The electron-withdrawing -Cl group reduces nucleophilicity compared to the electron-donating -SH group in this compound. Biological Activity: Lacks the thiol-mediated antioxidant properties observed in benzothiazole derivatives synthesized from this compound .

4-(Methylamino)-3-nitrobenzoic Acid

- Structure: Contains a -NO₂ group at position 3 and -NHCH₃ at position 4.

- Applications : Used in anticoagulant drug formulations and as a synthetic intermediate .

- Key Differences: Redox Activity: The nitro group enables reduction reactions, unlike the thiol group in this compound, which participates in disulfide bond formation . Catalytic Utility: Not employed in nanoparticle functionalization, unlike this compound, which enhances plasmonic catalysis on Au@PdNPs .

Comparative Data Table

Research Findings and Mechanistic Insights

- Benzothiazole Synthesis: this compound reacts with p-nitrobenzoyl chloride in pyridine at 80°C to form 2-(4′-nitrophenyl)-benzothiazole-6-carbonyl chloride (83% yield), followed by coupling with aminothiophenols to yield dibenzothiazoles (73–79% yield) . Comparable compounds like 4-amino-2-chlorobenzoic acid lack the -SH group necessary for cyclocondensation reactions, limiting their utility in heterocyclic chemistry .

- Nanotechnology Applications: Functionalized AuNPs with this compound exhibit selective recognition of cyhalothrin via thiol-analyte interactions, achieving a detection limit of 0.1 μM .

- Antioxidant Activity: Benzothiazole derivatives from this compound show multifunctional antioxidant properties, including ROS scavenging and metal chelation, attributed to the -SH and -NH₂ groups .

Biological Activity

4-Amino-3-mercaptobenzoic acid (4-AMBA) is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications and as a protective agent against chemical warfare agents. This article explores the biological activity of 4-AMBA, including its mechanisms of action, therapeutic potential, and findings from relevant studies.

This compound is a derivative of o-aminobenzenethiol, characterized by the following chemical properties:

- Molecular Formula : C₇H₈N₃O₂S

- Molecular Weight : 168.22 g/mol

- CAS Number : 14543-45-4

4-AMBA exhibits several biological activities through various mechanisms:

1. Antioxidant Activity

4-AMBA has been reported to possess antioxidant properties, which are crucial in reducing oxidative stress in cells. This activity is significant in preventing cellular damage and promoting cell survival.

2. Enzyme Inhibition

Research indicates that 4-AMBA acts as an inhibitor for certain enzymes, which may play a role in metabolic pathways associated with diseases such as cancer and cardiovascular disorders .

3. Reactivity with Electrophilic Species

The compound shows reactivity towards electrophilic species, suggesting its potential use in decontaminating agents against chemical warfare substances like mustard gas and nitrogen mustards. This reactivity is attributed to the thiol group (-SH) present in its structure.

Therapeutic Applications

The therapeutic applications of 4-AMBA are diverse and include:

1. Protective Agents Against Chemical Warfare

Studies have highlighted the potential of 4-AMBA as a protective agent against chemical warfare agents. Its ability to neutralize harmful compounds positions it as a candidate for developing antidotes for exposure to toxic substances.

2. Anticancer Activity

Recent investigations into derivatives of 4-AMBA have demonstrated promising anticancer properties. For instance, compounds synthesized from 4-AMBA have shown efficacy against various cancer cell lines in vitro and in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-AMBA:

Q & A

Q. What are the optimal synthetic routes for 4-amino-3-mercaptobenzoic acid, and how can intermediates be characterized?

- Methodology : The compound is synthesized via a modified thiocyanation reaction. Starting with 4-aminobenzoic acid, potassium thiocyanate and bromine react under acidic conditions (0–5°C) to form 2-aminobenzothiazole-5-carboxylic acid hydrochloride. Alkaline hydrolysis (e.g., NaOH) converts this intermediate into this compound. Characterization involves FT-IR for thiol (-SH) group verification (2500–2600 cm⁻¹) and LC-MS for purity (>95%) .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodology : Use X-ray crystallography to resolve bond angles and confirm the mercapto group’s position. For solution-phase analysis, employ -NMR (δ 3.8–4.2 ppm for -SH proton) and -NMR to identify carboxylate (170–175 ppm) and aromatic carbons. Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric accuracy .

Q. What are the primary applications of this compound in biochemical assays?

- Methodology : The thiol group enables conjugation with gold nanoparticles (AuNPs) for biosensing. Functionalize AuNPs via ligand exchange (24 hr incubation in ethanol), and confirm surface modification using UV-Vis spectroscopy (redshift in plasmon resonance from 520 nm to 530–540 nm). Applications include colorimetric detection of pyrethroids (e.g., cyhalothrin) with LODs as low as 0.1 nM .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the stability of this compound-functionalized nanoparticles?

- Methodology : Stability discrepancies arise from solvent polarity and thiol oxidation. Use dynamic light scattering (DLS) to monitor aggregation in aqueous vs. organic solvents. Prevent oxidation by adding 1 mM TCEP (tris(2-carboxyethyl)phosphine) to reaction buffers. For long-term storage, lyophilize AuNPs with trehalose (1:5 w/w ratio) to preserve colloidal stability .

Q. What strategies improve the selectivity of this compound-based sensors for complex matrices?

- Methodology : Optimize surface passivation with mixed self-assembled monolayers (SAMs). Combine this compound with inert alkanethiols (e.g., 1-octanethiol) at 1:10 molar ratios to reduce nonspecific binding. Validate selectivity via competitive assays with structurally analogous interferents (e.g., 4-mercaptobenzoic acid) using SPR (surface plasmon resonance) .

Q. How do reaction conditions influence the synthesis of benzothiazole derivatives from this compound?

- Methodology : Cyclization efficiency depends on pH and temperature. For benzothiazole formation, reflux in ethanol with NaSO (pH 4–5, 80°C, 6 hr) yields >80% conversion. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1). Scale-up requires inert atmosphere (N) to prevent disulfide formation .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies?

- Analysis : Variations (208–215°C) stem from polymorphic forms and hydration states. Recrystallize from hot DMF/water (7:3 v/v) to isolate the anhydrous form (mp 213–215°C). Use DSC (differential scanning calorimetry) to confirm thermal transitions and PXRD to identify crystalline phases .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.